molecular formula C41H77NO4 B1670856 [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate CAS No. 127512-29-2

[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate

Cat. No. B1670856
CAS RN: 127512-29-2
M. Wt: 648.1 g/mol
InChI Key: NYDLOCKCVISJKK-WRBBJXAJSA-N
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Description

“[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” is a complex organic compound . It contains a total of 133 bonds, including 52 non-H bonds, 6 multiple bonds, 40 rotatable bonds, 6 double bonds, 2 esters (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

The synthesis of similar compounds has been studied in the context of copolymerization of amine-containing monomers . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The molecular structure of “[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” is complex, with a variety of bond types present . High-quality images and the structure datafile of this compound based on a decent quantum chemical calculation have been prepared .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .

Scientific Research Applications

Liposome Component

DODAP is a cationic lipid and can be ionized. It is a lipid component of liposomes . Liposomes are small spherical vesicles that can be filled with drugs, and they are often used as drug delivery vehicles in pharmaceutical applications.

siRNA Encapsulation

DODAP can be used for encapsulating siRNA . Small interfering RNA (siRNA) is a type of RNA molecule that can interfere with the expression of specific genes. Encapsulating siRNA in liposomes can enhance its stability and improve its delivery to target cells.

Delivery of Immunostimulatory Chemotherapy Drugs

DODAP can be used for the delivery of immunostimulatory chemotherapy drugs both in vitro and in vivo . These drugs can stimulate the immune system and enhance its ability to fight cancer.

Inflammation and Immunity Research

DODAP is used in the field of inflammation and immunity research . It can help scientists understand how the immune system responds to various stimuli and how inflammation can be controlled or mitigated.

Gene Delivery

According to a reference , DODAP has been used in the development of non-viral gene delivery vectors. This could potentially be used in gene therapy, a technique for correcting defective genes responsible for disease development.

Targeted Drug Delivery

Some studies have shown that DODAP can be used in targeted drug delivery . For example, one study demonstrated that liposomes containing DODAP could target tumor vasculature, suggesting potential applications in cancer treatment .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, Dimethylaminopropylamine is known to be a skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

Future Directions

The future directions for the study of “[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils .

Mechanism of Action

Target of Action

DMAE-EE is a cationic amphiphile . It is being studied for its potential role in preparing liposomes for interaction with artificial and biological membranes and cellular transfection techniques . The primary targets of DMAE-EE are the negatively charged molecules, such as DNA and RNA, which it readily absorbs .

Mode of Action

DMAE-EE forms stable cationic liposomes in solution . These liposomes absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Biochemical Pathways

. This process can affect various cellular pathways, depending on the nature of the introduced genetic material.

Result of Action

The result of DMAE-EE’s action is the successful transfection of cells with foreign DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced genetic material.

Action Environment

The action, efficacy, and stability of DMAE-EE can be influenced by various environmental factors. For instance, it is known to be light sensitive and hydroscopic . Therefore, it should be stored at -15 to -25°C under an inert atmosphere .

properties

IUPAC Name

[3-(dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLOCKCVISJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400693
Record name 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate

CAS RN

127512-29-2
Record name 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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